molecular formula C7H5BrCl2 B1287743 5-Bromo-2,4-dichlorotoluene CAS No. 85072-41-9

5-Bromo-2,4-dichlorotoluene

Cat. No.: B1287743
CAS No.: 85072-41-9
M. Wt: 239.92 g/mol
InChI Key: RPNSANITIQULLF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dichlorotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield phenols.

    Oxidation: Yields carboxylic acids.

    Reduction: Yields alkanes.

Scientific Research Applications

5-Bromo-2,4-dichlorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2,4-dichlorotoluene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo proton attack on the methyl group, leading to rearrangement and formation of different products . This mechanism is crucial for its applications in catalysis and organic synthesis .

Properties

IUPAC Name

1-bromo-2,4-dichloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNSANITIQULLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607495
Record name 1-Bromo-2,4-dichloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85072-41-9
Record name 1-Bromo-2,4-dichloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 parts of 2,4-dichlorotoluene (b.p.=198° to 200° C.) and 10 parts of anhydrous aluminum chloride were charged into a 1-liter four-necked flask provided with a reflux condenser, a thermometer, a stirrer and a dropping funnel. 397 parts of bromine was added dropwisely at 30° to 40° C. over a period of 5 hours. The reaction liquid was washed with warm water followed by separating the water layer, and then the oil layer was cooled. The separated crystals were filtered off, recrystallized from methanol to obtain 295 parts of 2,4-dichloro-5-bromotoluene having a melting point of 82.5° to 84.0° C.
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